molecular formula C13H25NO2 B14377939 3-Cyclohexyl-5-(ethoxymethyl)-2-methyl-1,3-oxazolidine CAS No. 90040-52-1

3-Cyclohexyl-5-(ethoxymethyl)-2-methyl-1,3-oxazolidine

Cat. No.: B14377939
CAS No.: 90040-52-1
M. Wt: 227.34 g/mol
InChI Key: UGQIAJBRWQORQG-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5-(ethoxymethyl)-2-methyl-1,3-oxazolidine is a heterocyclic organic compound that features a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-5-(ethoxymethyl)-2-methyl-1,3-oxazolidine typically involves the reaction of cyclohexylamine with ethyl chloroacetate to form an intermediate, which is then cyclized with formaldehyde and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts such as Lewis acids can also be employed to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-5-(ethoxymethyl)-2-methyl-1,3-oxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazolidinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group, leading to the formation of different substituted oxazolidines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Amine derivatives

    Substitution: Substituted oxazolidines

Scientific Research Applications

3-Cyclohexyl-5-(ethoxymethyl)-2-methyl-1,3-oxazolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-(ethoxymethyl)-2-methyl-1,3-oxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine
  • 3-Cyclohexyl-5-(ethoxymethyl)-2-(2-methylpropyl)-1,3-oxazolidine

Uniqueness

3-Cyclohexyl-5-(ethoxymethyl)-2-methyl-1,3-oxazolidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the cyclohexyl and ethoxymethyl groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.

Properties

CAS No.

90040-52-1

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

3-cyclohexyl-5-(ethoxymethyl)-2-methyl-1,3-oxazolidine

InChI

InChI=1S/C13H25NO2/c1-3-15-10-13-9-14(11(2)16-13)12-7-5-4-6-8-12/h11-13H,3-10H2,1-2H3

InChI Key

UGQIAJBRWQORQG-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CN(C(O1)C)C2CCCCC2

Origin of Product

United States

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